rac Rotigotine-d3 Hydrochloride Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

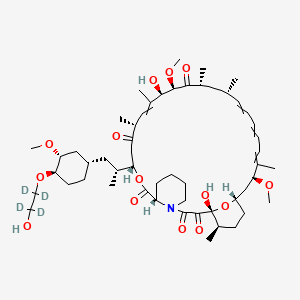

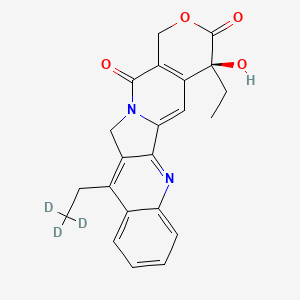

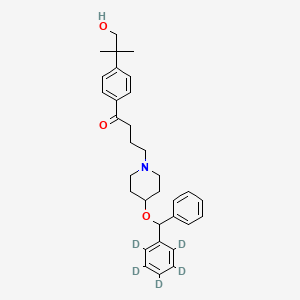

“rac Rotigotine-d3 Hydrochloride Salt” is a non-ergot dopamine agonist drug . It is used for the treatment of Parkinson’s disease . The molecular weight of this compound is 354.95 and its molecular formula is C19H23D3ClNOS .

Molecular Structure Analysis

The molecular structure of “rac Rotigotine-d3 Hydrochloride Salt” is represented by the formula C19H26ClNOS . It has a molecular weight of 355.0 g/mol . The InChI representation of the molecule isInChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3; . Chemical Reactions Analysis

While specific chemical reactions involving “rac Rotigotine-d3 Hydrochloride Salt” are not available, it’s known that Rotigotine, the parent compound, is susceptible to oxidation and instability . Analytical methods based on high-performance liquid chromatography have been used to evaluate impurities in both the raw material and pharmaceutical dosage forms of Rotigotine .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac Rotigotine-d3 Hydrochloride Salt” include a molecular weight of 355.0 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . Its exact mass is 354.1611936 g/mol and its monoisotopic mass is 354.1611936 g/mol . The topological polar surface area is 51.7 Ų .Applications De Recherche Scientifique

Parkinson’s Disease Treatment

Rac Rotigotine-d3 Hydrochloride Salt is a non-ergot dopamine agonist drug . It is primarily used in the treatment of Parkinson’s disease . This compound works by mimicking the action of naturally occurring dopamine, which is deficient in the brains of Parkinson’s patients .

Neurological Research

This compound is often used in neurological research . Its unique properties make it a valuable tool for studying the effects of dopamine agonists on neurological conditions .

Metabolic Pathway Study

Rac Rotigotine-d3 Hydrochloride Salt is used in stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner . This can provide valuable insights into the metabolism of dopamine agonists .

Clinical Diagnostics

In addition to treating diseases, isotopes of Rac Rotigotine-d3 Hydrochloride Salt are used for imaging, diagnosis, and newborn screening . This can help in the early detection and treatment of neurological disorders .

Environmental Research

The isotopes of Rac Rotigotine-d3 Hydrochloride Salt can also be used in environmental research . They can help in tracing the movement and transformation of this compound in the environment .

Analytical Standards

Rac Rotigotine-d3 Hydrochloride Salt is used as an analytical standard in neurology research . It provides a benchmark for the accurate and reliable analysis of data .

Mécanisme D'action

Target of Action

Rac Rotigotine-d3 Hydrochloride Salt is a non-ergot dopamine agonist drug . It primarily targets dopamine receptors , specifically the D1, D2, D3, D4, and D5 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, reward, and memory.

Mode of Action

Rac Rotigotine-d3 Hydrochloride Salt acts as a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor . This means it activates dopamine receptors, partially activates 5-HT1A receptors, and blocks α2B-adrenergic receptors, mimicking the effect of the neurotransmitter dopamine .

Biochemical Pathways

The activation of dopamine receptors by Rac Rotigotine-d3 Hydrochloride Salt influences several biochemical pathways. These include pathways involved in motor control, reward, and memory. The exact downstream effects can vary depending on the specific receptor subtype and the cellular context .

Pharmacokinetics

It’s known that the compound is used in the form of a transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours .

Result of Action

The activation of dopamine receptors by Rac Rotigotine-d3 Hydrochloride Salt can lead to various molecular and cellular effects. These effects are primarily related to the functions of the dopamine system, such as motor control, reward, and memory .

Action Environment

The action, efficacy, and stability of Rac Rotigotine-d3 Hydrochloride Salt can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s known that factors such as temperature, pH, and the presence of other substances can influence the action of many drugs

Propriétés

IUPAC Name |

6-[2-thiophen-2-ylethyl(3,3,3-trideuteriopropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)